8-(biphenyl-4-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-BIPHENYL-4-YL-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A]-4,7-PHENANTHROLIN-9(7H)-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BIPHENYL-4-YL-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A]-4,7-PHENANTHROLIN-9(7H)-ONE typically involves multi-step organic reactions. These reactions often include the formation of intermediate compounds through processes such as Friedel-Crafts acylation, cyclization, and condensation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-BIPHENYL-4-YL-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A]-4,7-PHENANTHROLIN-9(7H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-BIPHENYL-4-YL-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A]-4,7-PHENANTHROLIN-9(7H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 8-BIPHENYL-4-YL-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A]-4,7-PHENANTHROLIN-9(7H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Phenanthroline derivatives: Compounds with similar phenanthroline structures but different substituents.
Uniqueness
8-BIPHENYL-4-YL-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A]-4,7-PHENANTHROLIN-9(7H)-ONE is unique due to its combination of biphenyl and phenanthroline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H26N2O |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
11-phenyl-8-(4-phenylphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C34H26N2O/c37-31-21-26(23-10-5-2-6-11-23)20-28-32-27-12-7-19-35-29(27)17-18-30(32)36-34(33(28)31)25-15-13-24(14-16-25)22-8-3-1-4-9-22/h1-19,26,34,36H,20-21H2 |
InChI Key |
SXGFDAGGPRCETM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C3=C(C=CC4=C3C=CC=N4)NC2C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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